3-Decaprenyl-4-hydroxybenzoate
描述
Structure
2D Structure
属性
CAS 编号 |
636-57-7 |
|---|---|
分子式 |
C57H86O3 |
分子量 |
819.3 g/mol |
IUPAC 名称 |
3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C57H86O3/c1-44(2)21-12-22-45(3)23-13-24-46(4)25-14-26-47(5)27-15-28-48(6)29-16-30-49(7)31-17-32-50(8)33-18-34-51(9)35-19-36-52(10)37-20-38-53(11)39-40-54-43-55(57(59)60)41-42-56(54)58/h21,23,25,27,29,31,33,35,37,39,41-43,58H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H,59,60)/b45-23+,46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+ |
InChI 键 |
CMPNJZREBHCPHN-LTNIBBDRSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C)C)C |
手性 SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)C(=O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C)C)C |
其他CAS编号 |
636-57-7 |
物理描述 |
Solid |
同义词 |
3-decaprenyl-4-hydroxybenzoate PPHB-10 |
产品来源 |
United States |
Biosynthesis of 3 Decaprenyl 4 Hydroxybenzoate
Precursor Pathways for Coenzyme Q Synthesis
The biosynthesis of Coenzyme Q, and by extension 3-decaprenyl-4-hydroxybenzoate, relies on the convergence of the shikimate pathway, which provides the aromatic head group, and the isoprenoid pathway, which synthesizes the hydrophobic tail.
The aromatic precursor, 4-hydroxybenzoate (B8730719) (PHB), is derived from the shikimate pathway. researchgate.netnih.gov This pathway is a central route in microorganisms and plants for the biosynthesis of aromatic amino acids and other aromatic compounds. researchgate.netthesciencenotes.com The journey from central carbon metabolism to PHB involves a series of enzymatic reactions, with chorismate emerging as a key branch-point intermediate. researchgate.net In the context of CoQ10 synthesis, the enzyme chorismate-pyruvate lyase, encoded by the ubiC gene in Escherichia coli, catalyzes the conversion of chorismate to 4-hydroxybenzoate and pyruvate (B1213749). researchgate.netnih.gov
Metabolic engineering efforts have successfully enhanced the production of 4-hydroxybenzoate by overexpressing key enzymes of the shikimate pathway. nih.govnih.gov
The ten-unit isoprenoid side chain of this compound, known as decaprenyl diphosphate (B83284) (DPP), is synthesized through the isoprenoid pathway. frontiersin.orgnih.gov This pathway is responsible for producing a vast array of isoprenoid compounds from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgmetwarebio.comtaylorandfrancis.com
The synthesis of DPP itself begins with farnesyl diphosphate (FPP), a C15 isoprenoid. frontiersin.org The enzyme decaprenyl diphosphate synthase then catalyzes the sequential addition of seven IPP molecules to FPP to form the C50 decaprenyl diphosphate. frontiersin.orgnih.govnih.gov
In most bacteria, algae, and plant plastids, the fundamental isoprenoid precursors, IPP and DMAPP, are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway. nih.govscielo.brrsc.org This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. scielo.brcreative-proteomics.com The MEP pathway is an alternative to the mevalonate (B85504) pathway and is essential for the production of isoprenoids in these organisms. nih.gov
In eukaryotes, archaea, and some bacteria, the mevalonate (MVA) pathway is the primary route for synthesizing IPP and DMAPP. wikipedia.orgmetwarebio.comnih.gov This pathway starts with acetyl-CoA and proceeds through the key intermediate mevalonate. wikipedia.orgmetwarebio.com The MVA pathway is crucial for the production of a wide range of essential molecules, including cholesterol, steroid hormones, and the isoprenoid tail of Coenzyme Q. metwarebio.commdpi.com
Isoprenoid Pathway Derivation of Decaprenyl Diphosphate (DPP)
Enzymatic Formation of this compound
The final assembly of the two precursor molecules into this compound is a critical step in the CoQ10 biosynthetic pathway.
The condensation of 4-hydroxybenzoate with decaprenyl diphosphate is catalyzed by the enzyme 4-hydroxybenzoate polyprenyltransferase, also known as COQ2 in eukaryotes and UbiA in prokaryotes. frontiersin.orguniprot.orguniprot.org This enzyme is an integral membrane protein located in the mitochondria. hmdb.cauniprot.orguniprot.org
The reaction involves the prenylation of PHB at the C3 position with the all-trans decaprenyl diphosphate, releasing diphosphate. frontiersin.orguniprot.org This step is considered the second committed step in the biosynthesis of Coenzyme Q. yeastgenome.org The resulting product, this compound, is the first membrane-bound intermediate in the pathway. uniprot.org In humans, this enzyme specifically utilizes decaprenyl diphosphate to ultimately produce CoQ10, while in other organisms like rodents, it can utilize nonaprenyl diphosphate to generate CoQ9. uniprot.org
Role of 4-Hydroxybenzoate Polyprenyltransferase (COQ2/UbiA)
Catalytic Mechanism of Prenylation
The reaction is a prenylation, specifically a condensation reaction where the all-trans polyprenyl group is transferred to the C3 position of the PHB aromatic ring. nih.govnih.gov This enzymatic process requires the presence of a divalent cation, with magnesium (Mg²⁺) being the most effective cofactor for stimulating activity. uniprot.orgoup.com The enzyme that carries out this reaction is known as UbiA in prokaryotes like Escherichia coli and as COQ2 in eukaryotes, including Saccharomyces cerevisiae and Homo sapiens. tandfonline.comuniprot.orgtandfonline.comnih.gov The product of this reaction is 4-hydroxy-3-(all-trans-polyprenyl)benzoate. uniprot.org
Substrate Specificity of Polyprenyltransferases
Polyprenyltransferases involved in CoQ biosynthesis exhibit a notable degree of flexibility regarding the length of the isoprenoid side chain they will accept as a substrate. nih.gov However, they are typically highly specific for the aromatic acceptor molecule.
Research findings indicate:
Aromatic Substrate: Both yeast (Coq2p) and plant (Oryza sativa, OsPPT1a) enzymes demonstrate strict substrate specificity for para-hydroxybenzoate (PHB) as the prenyl acceptor, with no detectable activity towards other similar aromatic compounds like p-coumaric acid or cinnamic acid. oup.com
Prenyl Diphosphate Substrate: These enzymes generally display broad specificity for the chain length of the polyprenyl diphosphate donor. nih.govoup.com
The human COQ2 enzyme preferentially uses decaprenyl diphosphate (C50) but can also utilize nonaprenyl diphosphate (C45) and solanesyl diphosphate. nih.govuniprot.org This lack of absolute specificity explains why human tissues, which predominantly contain CoQ10, also have small amounts of CoQ9. nih.govuniprot.org
E. coli's UbiA can use geranyldiphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and solanesyl diphosphate (SPP, C45) in addition to its native octaprenyl diphosphate (C40). uniprot.org
The rice enzyme OsPPT1a can utilize GPP (C10), FPP (C15), and geranylgeranyl diphosphate (GGPP, C20). oup.com
Cofactor Influence: The specificity of the enzyme can be influenced by the concentration of Mg²⁺ ions. nih.gov
| Organism | Enzyme | Primary Prenyl Substrate | Other Accepted Prenyl Substrates | Aromatic Substrate |
|---|---|---|---|---|
| Homo sapiens | COQ2 | Decaprenyl-PP (C50) | Nonaprenyl-PP (C45), Solanesyl-PP nih.gov | PHB uniprot.org |
| Saccharomyces cerevisiae | Coq2p | Hexaprenyl-PP (C30) | Decaprenyl-PP (when complemented) nih.gov | PHB oup.com |
| Escherichia coli | UbiA | Octaprenyl-PP (C40) | GPP (C10), FPP (C15), SPP (C45) uniprot.org | PHB uniprot.org |
| Oryza sativa (Rice) | OsPPT1a | Nonaprenyl-PP (C45) | GPP (C10), FPP (C15), GGPP (C20) oup.com | PHB oup.com |
Structural Insights into Polyprenyltransferase Activity
The enzymes responsible for producing this compound belong to the UbiA superfamily of intramembrane prenyltransferases. nih.govresearchgate.net Structural studies of these proteins provide crucial insights into their function.
The human COQ2 protein is predicted to have six membrane-spanning domains and an N-terminal mitochondrial targeting sequence, consistent with its localization in the inner mitochondrial membrane. nih.govnih.govwikipedia.org A key feature identified in the amino acid sequence of these polyprenyltransferases is a putative aspartate-rich domain believed to be the binding site for the allylic polyprenyl diphosphate substrate. nih.govresearchgate.net
While the crystal structure for human COQ2 is not fully elucidated, the high-resolution structure of a homolog from Archaeoglobus fulgidus has revealed the positions of bound Mg²⁺ ions within the active site, confirming their essential role in catalysis. nih.gov These structural models significantly advance the understanding of the general enzymatic mechanism for substrate recognition and catalysis used by this superfamily of enzymes. nih.gov
Comparison of Biosynthetic Routes Across Organisms
The fundamental reaction producing the polyprenylated 4-hydroxybenzoate intermediate is conserved across prokaryotes and eukaryotes, though the specific enzymes and the length of the isoprenoid tail vary. oup.comtandfonline.com
Prokaryotic Pathways (e.g., Escherichia coli, Corynebacterium glutamicum, Paracoccus denitrificans)
In prokaryotes, the biosynthesis of CoQ precursors is well-studied, particularly in the model organism E. coli.
Escherichia coli : This bacterium synthesizes Coenzyme Q8 (CoQ8). frontiersin.org The key enzyme, UbiA, is a 4-hydroxybenzoate octaprenyltransferase that condenses octaprenyl diphosphate with PHB to generate 3-octaprenyl-4-hydroxybenzoate. uniprot.org The expression of the ubiA gene is regulated by the availability of carbon sources and is repressed by glucose in a process known as catabolite repression. tandfonline.comnih.gov
Corynebacterium glutamicum : This gram-positive bacterium does not naturally produce ubiquinone. frontiersin.org However, it has been successfully engineered to synthesize CoQ10. frontiersin.org This metabolic engineering feat required the expression of the ddsA gene from Paracoccus denitrificans to produce decaprenyl diphosphate, and the subsequent expression of ubiA from E. coli to catalyze the prenylation of PHB, forming this compound. frontiersin.org
Paracoccus denitrificans : This organism is a natural producer of CoQ10 and possesses the decaprenyl diphosphate synthase (DdsA) enzyme, which synthesizes the C50 decaprenyl diphosphate required for the subsequent prenylation step. frontiersin.org
| Organism | Key Enzyme | Isoprenoid Substrate | Product | Final CoQ Form |
|---|---|---|---|---|
| Escherichia coli | UbiA uniprot.org | Octaprenyl-PP uniprot.org | 3-Octaprenyl-4-hydroxybenzoate uniprot.org | CoQ8 frontiersin.org |
| Corynebacterium glutamicum (engineered) | DdsA (from P. denitrificans) + UbiA (from E. coli) frontiersin.org | Decaprenyl-PP frontiersin.org | This compound frontiersin.org | CoQ10 frontiersin.org |
| Paracoccus denitrificans | DdsA + PPTase (UbiA homolog) frontiersin.org | Decaprenyl-PP frontiersin.org | This compound | CoQ10 frontiersin.org |
Eukaryotic Pathways (e.g., Saccharomyces cerevisiae, Homo sapiens, Plants)
In eukaryotes, CoQ biosynthesis occurs primarily within the mitochondria. oup.comnih.gov The synthesis of the polyprenylated intermediate is a conserved feature, with homologous enzymes performing the same core function.
Saccharomyces cerevisiae : In budding yeast, the enzyme Coq2p, a para-hydroxybenzoate:polyprenyltransferase, is encoded by the nuclear gene COQ2. yeastgenome.orgnih.gov The protein is targeted to the mitochondrial inner membrane where it catalyzes the prenylation of PHB with hexaprenyl diphosphate, forming 3-hexaprenyl-4-hydroxybenzoic acid. yeastgenome.orgnih.gov This compound is the direct precursor to CoQ6, the predominant form of Coenzyme Q in yeast. tandfonline.comnih.gov
Homo sapiens : Humans primarily synthesize CoQ10. uniprot.org The enzyme responsible for forming the precursor is COQ2, a 4-hydroxybenzoate polyprenyltransferase located in the inner mitochondrial membrane. uniprot.orgwikipedia.org It catalyzes the condensation of decaprenyl diphosphate with PHB to yield this compound. researchgate.netuniprot.org Mutations in the human COQ2 gene can lead to primary CoQ10 deficiency. wikigenes.org Functional complementation studies have shown that the human COQ2 gene can rescue respiratory growth in yeast coq2 mutants, confirming its homologous function. nih.gov
Plants : In plants like rice (Oryza sativa), the biosynthesis follows a similar path. oup.com A homolog of COQ2, named OsPPT1a, carries out the prenylation of PHB. oup.com Overexpression of the yeast COQ2 gene in tobacco has been shown to increase the accumulation of UQ, indicating the conservation of this pathway and its potential for bioengineering. oup.com
| Organism | Key Enzyme | Isoprenoid Substrate | Product | Final CoQ Form |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Coq2p yeastgenome.org | Hexaprenyl-PP tandfonline.com | 3-Hexaprenyl-4-hydroxybenzoate nih.gov | CoQ6 tandfonline.com |
| Homo sapiens | COQ2 uniprot.org | Decaprenyl-PP tandfonline.comuniprot.org | This compound researchgate.netnih.gov | CoQ10 tandfonline.comuniprot.org |
| Oryza sativa (Rice) | OsPPT1a oup.com | Nonaprenyl-PP (predominantly) | 3-Nonaprenyl-4-hydroxybenzoate | CoQ9 |
Subsequent Enzymatic Transformations of 3 Decaprenyl 4 Hydroxybenzoate
Decarboxylation of 3-Decaprenyl-4-hydroxybenzoate
The initial and pivotal step in the modification of the aromatic ring of this compound is the removal of its carboxyl group. This reaction is catalyzed by a specialized group of enzymes, leading to the formation of a 2-polyprenylphenol intermediate.
In prokaryotes, the principal enzyme responsible for the decarboxylation of 3-polyprenyl-4-hydroxybenzoate is 3-octaprenyl-4-hydroxybenzoate carboxy-lyase, commonly known as UbiD. uniprot.org This enzyme catalyzes the conversion of 3-polyprenyl-4-hydroxybenzoate to 2-polyprenylphenol, a foundational step in the ubiquinone biosynthesis pathway. researchgate.netmanchester.ac.uk In organisms like Escherichia coli, UbiD specifically acts on 3-octaprenyl-4-hydroxybenzoate, the analogous compound with an eight-isoprene unit side chain, to produce 2-octaprenylphenol. nih.govnih.gov The proposed mechanism for this reaction involves the removal of the carboxyl group from the benzene ring, releasing carbon dioxide and forming the phenol product. researchgate.net
The catalytic activity of UbiD is critically dependent on a unique cofactor synthesized by another enzyme, UbiX. manchester.ac.uk Initially, UbiX and UbiD were thought to be redundant enzymes with similar functions. researchgate.net However, further research has clarified their distinct and interdependent roles. UbiX is a flavin prenyltransferase that synthesizes a prenylated flavin mononucleotide (FMN) cofactor. manchester.ac.ukresearchgate.net This modified flavin is essential for the function of UbiD. manchester.ac.uk Studies in E. coli have shown that in the absence of the UbiX-produced cofactor, UbiD is inactive, and the decarboxylation of 3-octaprenyl-4-hydroxybenzoate does not proceed efficiently. manchester.ac.uk In fact, during logarithmic growth phases, both UbiD and UbiX are required for the decarboxylation step in CoQ biosynthesis, indicating they form a functional system rather than acting as independent decarboxylases. nih.govnih.gov
While the UbiD-UbiX system is a primary mechanism for decarboxylation, alternative pathways have been discovered. In the alphaproteobacterium Rhodobacter capsulatus, a novel enzyme named UbiN has been identified that performs a similar function but through a different reaction. nih.gov UbiN is a decarboxylative hydroxylase that catalyzes the aerobic decarboxylative hydroxylation of 3-decaprenyl-4-hydroxybenzoic acid. researchgate.netnih.gov This reaction simultaneously removes the carboxyl group and adds a hydroxyl group to the C1 position of the aromatic ring. nih.gov This represents a significant alternative to the canonical pathway, as it combines two steps (decarboxylation and hydroxylation) into one. nih.gov The existence of UbiN is supported by findings that a R. capsulatus mutant lacking both UbiD and UbiX can still grow normally under aerobic conditions, indicating a compensatory mechanism is at play. nih.gov
| Enzyme System | Organism Example | Reaction Catalyzed | Key Feature |
| UbiD/UbiX | Escherichia coli | Decarboxylation of 3-polyprenyl-4-hydroxybenzoate to 2-polyprenylphenol | UbiX provides an essential prenylated FMN cofactor for UbiD activity. manchester.ac.uk |
| UbiN | Rhodobacter capsulatus | Decarboxylative hydroxylation of this compound | Combines decarboxylation and C1-hydroxylation into a single step. nih.gov |
Hydroxylation and Methylation Steps in Coenzyme Q Maturation
Following decarboxylation, the resulting polyprenylphenol undergoes a series of hydroxylation and methylation reactions to form the final coenzyme Q molecule. These modifications of the aromatic ring are sequential and catalyzed by a suite of dedicated enzymes. nih.gov
To complete the benzoquinone head of coenzyme Q, three hydroxyl groups must be added to the aromatic ring at positions C1, C5, and C6. mdpi.com In bacteria, these reactions are typically catalyzed by flavin-dependent monooxygenases. mdpi.comnih.gov The order of these hydroxylation events can vary, and the precise sequence is often inferred from the accumulation of intermediate compounds in mutant strains. nih.gov
The primary hydroxylases in prokaryotes include:
UbiI: Catalyzes the C5-hydroxylation. nih.gov
UbiH: Performs the C1-hydroxylation. nih.gov
UbiF: Responsible for the C6-hydroxylation. nih.govnih.gov
While the C5 hydroxylation is often considered an early step in many bacteria, the discovery of the UbiN enzyme in R. capsulatus suggests that in this organism, the C1 hydroxylation occurs first as part of the decarboxylative hydroxylation reaction. nih.gov This finding indicates that the order of hydroxylation is not universally conserved and may be more similar to the pathway in mammals. nih.gov There remains some ambiguity regarding the exact order of all modification steps, and it's possible that some reactions can occur independently or in a different sequence under certain conditions. mdpi.comresearchgate.net
The final steps in the maturation of the coenzyme Q head group involve three methylation reactions. These additions of methyl groups are crucial for the molecule's redox activity. The enzymes responsible utilize S-adenosyl methionine (SAM) as the methyl group donor. nih.gov
The key methylation reactions are:
C5 and C6 O-methylation: Catalyzed by the O-methyltransferase UbiG (or its eukaryotic homolog Coq3). This single enzyme is responsible for methylating the hydroxyl groups at both the C5 and C6 positions. mdpi.comnih.gov
C2 C-methylation: Performed by the C-methyltransferase UbiE (or its eukaryotic homolog Coq5). This enzyme adds a methyl group directly to the carbon at the C2 position of the ring. mdpi.comnih.gov
| Modification Step | Position | Catalyzing Enzyme (Prokaryotic) |
| Hydroxylation | C1 | UbiH nih.gov |
| C5 | UbiI nih.gov | |
| C6 | UbiF nih.gov | |
| Methylation | C5 (O-methylation) | UbiG mdpi.comnih.gov |
| C6 (O-methylation) | UbiG mdpi.comnih.gov | |
| C2 (C-methylation) | UbiE mdpi.comnih.gov |
Genetic and Molecular Regulation of 3 Decaprenyl 4 Hydroxybenzoate Biosynthesis
Identification and Characterization of Genes Involved
The construction of 3-decaprenyl-4-hydroxybenzoate is the result of a concerted effort by several enzymes, each encoded by a specific gene. In both prokaryotes and eukaryotes, these genes are essential for the viability of organisms that rely on aerobic respiration. Key genes in this pathway include COQ2 in eukaryotes and the ubi gene family in prokaryotes, such as ubiA, ubiD, ubiX, and ubiN.
COQ2 (Coenzyme Q2, Polyprenyltransferase): In eukaryotes, including humans, the COQ2 gene encodes the enzyme para-hydroxybenzoate (PHB) polyprenyltransferase. nih.gov This enzyme is responsible for a critical step in the biosynthesis of coenzyme Q10: the condensation of the polyisoprenoid side chain with PHB, forming the first membrane-bound intermediate in the pathway. nih.govmdpi.com The human COQ2 gene is widely expressed across various tissues, with notably higher levels in skeletal muscle, adrenal glands, and the heart, reflecting the high energy demands of these tissues. nih.gov Mutations in the COQ2 gene can lead to a severe reduction or complete loss of enzyme activity, resulting in primary coenzyme Q10 deficiency, a rare disorder that can manifest from infancy to adulthood and affect multiple organs, particularly the brain, muscles, and kidneys. medlineplus.govnih.gov
ubiA (4-hydroxybenzoate octaprenyltransferase): The prokaryotic counterpart to COQ2 is the ubiA gene. ebi.ac.uk This gene encodes the 4-hydroxybenzoate (B8730719) octaprenyltransferase, which, in organisms like Escherichia coli, catalyzes the prenylation of 4-hydroxybenzoate with an octaprenyl group. researchgate.net This reaction is a committed step in the ubiquinone biosynthetic pathway. The ubiA gene is part of the ubiCA operon in E. coli, indicating a coordinated regulation with ubiC, the gene responsible for producing 4-hydroxybenzoate. researchgate.net
ubiD and ubiX (Decarboxylases): Following the addition of the prenyl tail, the resulting intermediate undergoes decarboxylation. In many bacteria, this step is catalyzed by the products of the ubiD and ubiX genes. frontiersin.org While initially thought to be isofunctional and redundant, evidence suggests a more complex relationship. manchester.ac.uk Studies in E. coli indicate that both UbiD and UbiX are required for efficient decarboxylation, particularly during logarithmic growth. nih.gov UbiX is now understood to be a flavin prenyltransferase that produces a novel flavin-derived cofactor necessary for the decarboxylase activity of UbiD. nih.govresearchgate.net The formation of active holo-UbiD requires this cofactor and subsequent oxidative maturation. manchester.ac.uk
ubiN (Decarboxylative Hydroxylase): More recently, a novel enzyme, UbiN, has been identified in the alphaproteobacterium Rhodobacter capsulatus. UbiN functions as a decarboxylative hydroxylase in the aerobic biosynthesis of ubiquinone. plos.org This enzyme represents an alternative to the UbiD/UbiX system for the decarboxylation step.
The table below summarizes the key genes and their functions in the biosynthesis of this compound and its subsequent conversion in the ubiquinone pathway.
| Gene | Enzyme | Organism(s) | Function |
| COQ2 | p-hydroxybenzoate polyprenyltransferase | Eukaryotes (e.g., humans) | Catalyzes the condensation of the decaprenyl tail with 4-hydroxybenzoate. nih.gov |
| ubiA | 4-hydroxybenzoate octaprenyltransferase | Prokaryotes (e.g., E. coli) | Catalyzes the prenylation of 4-hydroxybenzoate. researchgate.net |
| ubiD | 3-octaprenyl-4-hydroxybenzoate decarboxylase | Prokaryotes (e.g., E. coli) | Decarboxylates the prenylated intermediate, requiring a cofactor from UbiX. frontiersin.org |
| ubiX | Flavin prenyltransferase | Prokaryotes (e.g., E. coli) | Produces a prenylated flavin cofactor essential for UbiD activity. nih.govresearchgate.net |
| ubiN | Decarboxylative hydroxylase | Alphaproteobacteria (e.g., R. capsulatus) | Catalyzes the aerobic decarboxylative hydroxylation of 3-decaprenyl-4-hydroxybenzoic acid. plos.org |
Transcriptional and Translational Regulation of Biosynthetic Enzymes
The expression of the genes involved in this compound biosynthesis is meticulously regulated at both the transcriptional and translational levels to meet the cell's metabolic demands.
Transcriptional Regulation:
In E. coli, the expression of the isofunctional genes ubiD and ubiX is influenced by environmental conditions. During aerobic growth, the expression of both genes is dependent on the carbon source, with higher expression observed when grown on succinate (B1194679) compared to glycerol (B35011) or glucose. nih.govnih.gov This suggests a mechanism to ramp up ubiquinone production when the cell is relying heavily on aerobic respiration. Furthermore, mutations in the global regulatory proteins FNR (Fumarate and Nitrate Reductase regulator) and ArcA (Aerobic Respiration Control protein A) lead to increased expression of both ubiD and ubiX, indicating that these proteins act as repressors under certain conditions. nih.govnih.gov The ubiCA operon, which includes ubiA, is also subject to transcriptional control, with its expression being greater under aerobic conditions compared to anaerobic conditions. nih.gov
In eukaryotes, the regulation of COQ gene expression is linked to the cell's bioenergetic state and response to oxidative stress. researchgate.net For instance, alterations in the available carbon source or nutrient availability can lead to the upregulation of genes involved in coenzyme Q synthesis. researchgate.net
Translational Regulation:
Post-Translational Modifications Affecting Enzyme Activity
Following translation, the activity of the enzymes involved in this compound biosynthesis can be further modulated by post-translational modifications (PTMs). These modifications can alter an enzyme's catalytic activity, stability, localization, and interaction with other proteins.
In eukaryotes, the biosynthesis of coenzyme Q is known to be regulated by post-translational modifications, including the assembly of the biosynthetic enzymes into a multi-enzyme complex and phosphorylation cycles. nih.govresearchgate.net For example, the assembly of the "CoQ-synthome" is a critical post-translational event that is thought to enhance the efficiency of the biosynthetic pathway. mdpi.com The formation of this complex begins with the action of the COQ2 protein, which produces the initial lipid intermediate that serves as a nucleus for the assembly of other Coq proteins. researchgate.net
In the bacterial UbiD/UbiX system, a key post-translational event is the maturation of the UbiD enzyme. This process involves the synthesis of a prenylated flavin cofactor by UbiX and its subsequent transfer to apo-UbiD. The holo-UbiD enzyme then undergoes an oxidative maturation step to become fully active. manchester.ac.uk
While specific PTMs like phosphorylation, acetylation, and ubiquitination are known to regulate a vast number of cellular processes, their direct role in modulating the activity of COQ2, UbiA, UbiD, UbiX, and UbiN is an area of ongoing research. nih.govfrontiersin.orgnih.govnih.govnih.govyoutube.com Understanding these modifications will provide deeper insights into the intricate control of this compound and, consequently, coenzyme Q biosynthesis.
Metabolic Engineering and Synthetic Biology Applications for 3 Decaprenyl 4 Hydroxybenzoate Production and Conversion
Strategies for Enhanced Production of Coenzyme Q through 3-Decaprenyl-4-hydroxybenzoate
Enhancing the flux towards CoQ10 invariably involves optimizing the synthesis and conversion of this compound. This is achieved by increasing the supply of its precursors and ensuring efficient enzymatic conversion. researchgate.netd-nb.info
The biosynthesis of this compound depends on two precursor pathways: the shikimate pathway, which produces the aromatic head group 4-hydroxybenzoate (B8730719) (pHBA), and the mevalonate (B85504) (MVA) or non-mevalonate (MEP) pathway, which synthesizes the decaprenyl diphosphate (B83284) (DPP) tail. researchgate.netmdpi.com A primary strategy to boost production is to overexpress key genes in these pathways.
The gene ddsA, which encodes decaprenyl diphosphate synthase, is a frequent target for overexpression. This enzyme catalyzes the synthesis of the 10-unit isoprenoid chain required for CoQ10. nih.govfrontiersin.org Introducing a heterologous ddsA gene into Escherichia coli, which naturally produces CoQ8, successfully redirects the biosynthesis to produce CoQ10. tottori-u.ac.jpnih.gov For instance, introducing the ddsA gene from Agrobacterium tumefaciens into E. coli enabled CoQ10 production of up to 470 µg/g dry cell weight (DCW). nih.govcncb.ac.cn
To increase the supply of the isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), enzymes from the MEP pathway are often overexpressed. A key enzyme in this pathway is 1-deoxy-D-xylulose 5-phosphate synthase (DXS), encoded by the dxs gene. Co-expression of ddsA from Rhizobium radiobacter with the dxs gene in E. coli resulted in a significant increase in CoQ10 production compared to expressing ddsA alone. jmb.or.kr This approach effectively restores the intracellular IPP pool, which can become depleted due to the high demand created by ddsA expression. jmb.or.kr
Similarly, enhancing the shikimate pathway boosts the supply of the pHBA head group. nih.gov In bacteria, this pathway produces chorismate, which is then converted to pHBA by chorismate-pyruvate lyase (UbiC). nih.govtottori-u.ac.jp Engineering strategies have focused on using feedback-resistant versions of key enzymes to prevent the cell from down-regulating the pathway in response to high product concentrations. nih.gov
| Gene Overexpressed | Host Organism | Precursor Increased | Effect on CoQ10 Production | Reference |
| ddsA (A. tumefaciens) | E. coli | Decaprenyl Diphosphate (DPP) | Enabled CoQ10 production (470 µg/g DCW) | nih.gov |
| ddsA and dxs (R. radiobacter) | E. coli | DPP and Isopentenyl Diphosphate (IPP) | CoQ10 concentration increased from 0.21 mg/L to 0.37 mg/L | jmb.or.kr |
| Lower mevalonate pathway (S. pneumoniae) + ddsA | E. coli | IPP (from exogenous mevalonate) | CoQ10 production reached 2,700 µg/g DCW | nih.gov |
| Full mevalonate pathway (S. pneumoniae) + ddsA | E. coli | IPP (from endogenous acetyl-CoA) | CoQ10 production reached 2,428 µg/g DCW without mevalonate supplementation | nih.gov |
The condensation of pHBA and DPP to form this compound is catalyzed by 4-hydroxybenzoate polyprenyltransferase, also known as UbiA in bacteria or COQ2 in eukaryotes. d-nb.infonih.gov This membrane-bound enzyme is a critical control point in the CoQ biosynthetic pathway. d-nb.infooup.com
Increasing the activity of this enzyme can effectively pull the metabolic flux from the two precursor pathways towards CoQ biosynthesis. Overexpression of a pHBA decaprenyl transferase (UbiA) from Erythrobacter sp. NAP1 in an engineered E. coli strain led to a further increase in CoQ10 content and a decrease in the accumulation of the intermediate decaprenylphenol. nih.gov This demonstrates that enhancing this specific enzymatic step can help channel precursors more efficiently into the ubiquinone pathway. nih.gov
Interestingly, the UbiA enzyme from E. coli exhibits promiscuity, meaning it can accept polyprenyl diphosphates of different lengths. d-nb.infonih.gov This property is what allows the production of CoQ10 in E. coli simply by expressing a decaprenyl diphosphate synthase (ddsA), as the native UbiA can utilize the newly available DPP. nih.govd-nb.info However, this promiscuity can also lead to the production of CoQ species of various lengths (e.g., CoQ8, CoQ9, CoQ11), which may be undesirable. mdpi.com Therefore, rational engineering of the UbiA enzyme itself to improve its specificity for DPP could be a future strategy for optimizing CoQ10 production.
In human cell lines with mutations in the COQ2 gene, which leads to CoQ10 deficiency, supplementation with high concentrations of the substrate 4-HBA has been shown to restore CoQ10 biosynthesis. nih.gov This suggests that increasing the substrate availability can help overcome the reduced efficiency of a dysfunctional enzyme, a principle that can be applied in microbial production systems. nih.gov
Several studies in Rhodobacter sphaeroides and engineered E. coli have identified enzymes in the later stages of the CoQ10 pathway (i.e., after the formation of this compound) as significant bottlenecks. nih.govnih.gov These include the enzymes responsible for decarboxylation (UbiD/UbiX), hydroxylations (UbiH, UbiI), and methylations (UbiG, UbiE) that modify the benzoquinone head group. nih.govresearchgate.net
For example, in R. sphaeroides, the enzymes UbiE and UbiG were identified as bottlenecks. nih.govresearchgate.net While co-overexpression of these enzymes enhanced CoQ10 content, it also led to the accumulation of another intermediate, 10P-MMBQ. To resolve this, a further downstream enzyme, UbiH, was also co-overexpressed to pull the metabolic flux forward, resulting in elevated CoQ10 productivity. nih.gov A more advanced strategy involved fusing the UbiG and UbiE enzymes and anchoring them to the cell membrane, which improved intermediate conversion and boosted CoQ10 production to 108.51 mg/L. nih.govresearchgate.net
Targeted metabolomics is a powerful tool for identifying such bottlenecks by quantifying the levels of various pathway intermediates. researchgate.netresearchgate.net By observing which compound accumulates, researchers can pinpoint the slow enzymatic step and apply targeted engineering strategies, such as overexpressing the relevant gene or using a more efficient enzyme from a different organism.
| Identified Bottleneck Enzyme | Organism | Strategy for Alleviation | Outcome | Reference |
| UbiG, UbiE, UbiH | Rhodobacter sphaeroides | Co-overexpression of UbiG, UbiE, and UbiH | Elevated CoQ10 productivity | nih.govresearchgate.net |
| UbiG, UbiE | Rhodobacter sphaeroides | Fusion of UbiG and UbiE proteins and membrane localization | Increased CoQ10 titer to 108.51 mg/L | nih.govresearchgate.net |
| UbiA (4-hydroxybenzoate polyprenyltransferase) | Escherichia coli | Overexpression of UbiA from Erythrobacter sp. NAP1 | Increased CoQ10 content, decreased decaprenylphenol accumulation | nih.gov |
Heterologous Production of this compound in Model Organisms
Model organisms like Escherichia coli and Corynebacterium glutamicum, which are well-characterized and easy to genetically manipulate, have been engineered for heterologous production of CoQ10. This process inherently requires the synthesis of this compound as a key intermediate. nih.govnih.gov
E. coli naturally produces CoQ8, using octaprenyl diphosphate. To convert it into a CoQ10 producer, the native gene for octaprenyl diphosphate synthase (ispB) is typically removed and replaced with a heterologous decaprenyl diphosphate synthase gene (ddsA). nih.gov This single modification enables the cell to produce DPP, which the native E. coli UbiA enzyme can then use to create this compound, channeling it into the rest of the native ubiquinone pathway to yield CoQ10. nih.govnih.gov Further enhancements, such as engineering the mevalonate pathway into E. coli to boost the supply of isoprenoid precursors, have dramatically increased CoQ10 titers. nih.gov
More ambitiously, CoQ10 biosynthesis was established from the ground up in Corynebacterium glutamicum, a gram-positive bacterium that does not naturally produce any ubiquinone. nih.govscilit.com This required a multi-step engineering approach:
Precursor Supply: The native carotenoid pathway was deleted to increase the availability of the precursor farnesyl diphosphate (FPP). The shikimate pathway was also engineered to improve the supply of pHBA. nih.govmdpi.com
DPP Synthesis: The ddsA gene from Paracoccus denitrificans was introduced to convert FPP into DPP. nih.govscilit.com
CoQ Pathway Introduction: The entire suite of ubi genes from E. coli (ubiA, ubiD, ubiX, ubiI, ubiG, ubiH, ubiE, ubiF) was expressed in C. glutamicum. nih.govmdpi.com
This combination of genetic modifications successfully established the complete pathway, starting with the UbiA-catalyzed formation of this compound and culminating in the production of CoQ10 in an organism that previously lacked this capability entirely. nih.govscilit.com
Development of Cell Factories for Quinone Derivatives
The successful engineering of CoQ10 production in model organisms is a prime example of the development of microbial "cell factories" for high-value quinone derivatives. researchgate.netwiley.com A cell factory is a microorganism that has been rationally engineered to efficiently convert a low-cost carbon source, such as glucose, into a desired chemical product. frontiersin.orgacs.org
The development of a cell factory for CoQ10, and thus for its precursor this compound, involves a systems-level approach that goes beyond expressing a few genes. wiley.comnih.gov Key principles include:
Pathway Construction: Assembling all necessary biosynthetic genes, often from different organisms, to create a functional pathway in a robust host. frontiersin.org
Flux Optimization: Identifying and eliminating metabolic bottlenecks, redirecting carbon flux away from competing pathways, and balancing the expression levels of pathway enzymes to prevent the buildup of toxic intermediates. nih.govresearchgate.net
Host Engineering: Modifying the host organism's central metabolism to improve the supply of energy (ATP) and reducing equivalents (NADH, NADPH) required for the biosynthetic pathway. wiley.com
Process Optimization: Fine-tuning fermentation conditions such as pH, oxygen supply, and nutrient feeding to maximize productivity. researchgate.net
By applying these synthetic and systems biology principles, researchers are transforming organisms like E. coli and C. glutamicum into specialized factories for producing complex molecules like CoQ10. researchgate.netmdpi.com The synthesis of this compound lies at the heart of these engineered systems, representing the key convergent point between the aromatic and isoprenoid precursor pathways. researchgate.netresearchgate.net The continued refinement of these cell factories holds promise for the sustainable and cost-effective production of various valuable quinone-based compounds. bohrium.com
Accumulation of 3 Decaprenyl 4 Hydroxybenzoate As a Biochemical Indicator
Accumulation in Coenzyme Q Biosynthetic Deficiencies
Primary coenzyme Q10 (CoQ10) deficiencies are a group of rare, inherited mitochondrial diseases caused by mutations in the genes responsible for the biosynthesis of CoQ10. nih.govmdpi.comcabd.esmdpi.com These genetic defects disrupt the multi-step process of CoQ10 production, leading to reduced levels of this vital molecule and the accumulation of various intermediate compounds. One such key intermediate that accumulates is 3-decaprenyl-4-hydroxybenzoate.
A prime example of a condition leading to the buildup of this compound is a deficiency in the enzyme para-hydroxybenzoate-polyprenyl transferase, which is encoded by the COQ2 gene. nih.govuniprot.orgmedlineplus.gov This enzyme catalyzes a crucial step in the CoQ10 biosynthetic pathway: the attachment of the decaprenyl tail to the para-hydroxybenzoate (pHB) ring. nih.govuniprot.orgresearchgate.net When the COQ2 enzyme is defective, this condensation reaction is impaired, causing the precursor, 4-hydroxybenzoate (B8730719), to be processed differently, leading to the accumulation of this compound. nih.govresearchgate.netresearchgate.net
Studies in patients with infantile encephalomyopathy and nephropathy have identified homozygous missense mutations in the COQ2 gene. nih.govoup.com Radioisotope assays in fibroblasts from these patients have confirmed a severe defect in CoQ10 biosynthesis. nih.gov The accumulation of this compound, therefore, serves as a significant biochemical marker for diagnosing primary CoQ10 deficiency, particularly when it stems from mutations in the COQ2 gene. nih.govwikigenes.org
The following table summarizes the key genes involved in CoQ10 biosynthesis and the consequences of their deficiency.
| Gene | Encoded Protein | Function in CoQ10 Biosynthesis | Consequence of Deficiency |
| COQ2 | para-hydroxybenzoate-polyprenyl transferase | Condensation of the decaprenyl tail with the para-hydroxybenzoate ring. nih.govuniprot.org | Accumulation of this compound. nih.govnih.govresearchgate.netresearchgate.net |
| PDSS1 / PDSS2 | Decaprenyl-diphosphate synthase subunits 1 and 2 | Synthesis of the decaprenyl diphosphate (B83284) tail. mdpi.com | Impaired tail formation, leading to CoQ10 deficiency. frontiersin.org |
| COQ4 | Coenzyme Q4 | Unknown, but thought to be involved in the stability of the CoQ synthome. nih.gov | Severe, often lethal, CoQ10 deficiency. cabd.es |
| COQ6 | Coenzyme Q6 monooxygenase | C5-hydroxylation of the benzoquinone ring. mdpi.com | Accumulation of earlier intermediates. |
| COQ7 | Coenzyme Q7 monooxygenase | Hydroxylation of demethoxyubiquinone. frontiersin.orgmiloa.eu | Accumulation of demethoxyubiquinone (DMQ). europa.eu |
| COQ8A / COQ8B (ADCK3/4) | AARF domain-containing kinases 3 and 4 | Regulatory role, likely as a kinase. mdpi.com | Impaired CoQ10 biosynthesis. |
| COQ9 | Coenzyme Q9 | Interacts with and regulates COQ7. europa.eu | Accumulation of DMQ, similar to COQ7 deficiency. europa.eu |
Implications of Intermediate Accumulation for Pathway Flux and Regulation
The accumulation of intermediates like this compound provides critical insights into the regulation and dynamics of the CoQ10 biosynthetic pathway. The CoQ10 synthesis process is believed to occur within a multi-enzyme complex, often referred to as the CoQ synthome. miloa.euportlandpress.com The coordinated function of this complex is essential for the efficient production of CoQ10.
A block at a specific enzymatic step, such as the one catalyzed by COQ2, not only leads to the buildup of the immediate substrate but can also have broader effects on the stability and function of the entire biosynthetic complex. europa.eu For instance, in some CoQ deficiencies, the lack of a particular COQ protein can lead to the degradation of other proteins within the synthome, further impairing the pathway's flux. nih.gov
The accumulation of specific intermediates can also indicate which steps are rate-limiting under certain conditions. The regulation of the CoQ10 pathway is complex, involving transcriptional and post-translational mechanisms that respond to the cell's metabolic state. researchgate.netnih.gov For example, the shift from fermentation to respiration in yeast induces the expression of several COQ genes, highlighting the pathway's sensitivity to cellular energy demands. miloa.eu
The following table illustrates how the accumulation of different intermediates points to specific enzymatic blocks.
| Accumulated Intermediate | Deficient Enzyme/Protein | Implication for Pathway Flux |
| This compound | COQ2 (para-hydroxybenzoate-polyprenyl transferase) nih.gov | Block in the initial condensation step, preventing the formation of later intermediates. nih.govresearchgate.netresearchgate.net |
| Demethoxyubiquinone (DMQ) | COQ7 or COQ9 europa.eu | Disruption of a later hydroxylation step in the modification of the benzoquinone ring. europa.eu |
| 3-hexaprenyl-4-hydroxy benzoic acid (HHB) | Multiple coq mutants in yeast (e.g., coq3-coq9) portlandpress.com | Indicates a disruption in the CoQ synthome, as HHB is an early, common intermediate. portlandpress.comnih.gov |
Experimental Models for Studying this compound Accumulation
To understand the pathogenesis of CoQ10 deficiencies and the consequences of this compound accumulation, various experimental models are employed. These models are crucial for validating the pathogenicity of genetic mutations and for testing potential therapeutic strategies. nih.govresearchgate.net
Yeast (Saccharomyces cerevisiae): Yeast has been an invaluable model for dissecting the CoQ biosynthesis pathway due to the high degree of conservation of the COQ genes between yeast and humans. mdpi.comportlandpress.comnih.gov Yeast strains with deletions in specific coq genes, such as coq2, are unable to produce CoQ6 (the yeast equivalent of CoQ10) and exhibit growth defects on non-fermentable carbon sources. These mutant strains can be used in functional complementation assays, where the expression of a human COQ gene can rescue the yeast's growth defect, thereby validating the function of the human gene and the impact of specific mutations. oup.comresearchgate.net
Patient-derived Fibroblasts: Dermal fibroblasts cultured from skin biopsies of patients with CoQ10 deficiency are a key cellular model. nih.govresearchgate.net These cells provide a direct way to study the biochemical consequences of a patient's specific mutations, including the accumulation of intermediates like this compound. nih.gov They can be used to measure CoQ10 levels, assess the rate of CoQ10 biosynthesis, and evaluate the activity of mitochondrial respiratory chain complexes. mdpi.comoup.com
Animal Models: Mouse models with mutations in CoQ biosynthetic genes, such as Coq9, have been developed to study the systemic effects of CoQ10 deficiency. europa.eu These models can recapitulate aspects of human disease, such as encephalomyopathy, and are instrumental in understanding the tissue-specific consequences of the deficiency and the accumulation of intermediates. europa.eu
CRISPR/Cas9-generated Cell Lines: The CRISPR/Cas9 gene-editing technology allows for the creation of specific mutations in human cell lines, such as knocking out the COQ4 gene. cabd.es These engineered cell lines serve as powerful tools to investigate the function of specific COQ proteins and the resulting biochemical abnormalities in a controlled genetic background.
The table below summarizes the different experimental models and their applications in studying this compound accumulation.
| Experimental Model | Key Features | Applications in Studying this compound Accumulation |
| Yeast (Saccharomyces cerevisiae) | Genetically tractable, conserved CoQ pathway. portlandpress.comnih.gov | Functional complementation of human COQ genes, dissection of pathway regulation. oup.comresearchgate.net |
| Patient-derived Fibroblasts | Patient-specific genetic background. nih.gov | Direct measurement of intermediate accumulation, diagnosis, and testing of therapeutic interventions. nih.govoup.com |
| Animal Models (e.g., mouse) | Systemic and tissue-specific analysis of disease pathogenesis. europa.eu | Investigation of in vivo consequences of intermediate accumulation and CoQ10 deficiency. europa.eu |
| CRISPR/Cas9 Engineered Cell Lines | Controlled genetic manipulation. cabd.es | Precise study of the function of individual COQ genes and the resulting metabolic changes. cabd.es |
Analytical Methodologies for Research Oriented Quantification of 3 Decaprenyl 4 Hydroxybenzoate
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and highly specific technique for the analysis of 3-decaprenyl-4-hydroxybenzoate and other intermediates in the CoQ10 biosynthetic pathway. leeder-analytical.com This method combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing detailed structural information and sensitive quantification. leeder-analytical.com
LC-MS is particularly valuable for its ability to analyze non-volatile, thermally labile, and polar compounds, which can be challenging for other methods like gas chromatography-mass spectrometry (GC-MS). leeder-analytical.com In the context of CoQ10 research, LC-MS allows for the precise measurement of various pathway intermediates, aiding in the elucidation of the biosynthetic sequence and the impact of genetic or environmental modifications. frontiersin.orgnih.gov For instance, LC-MS analysis was instrumental in verifying the successful biosynthesis of CoQ10 in engineered Corynebacterium glutamicum. frontiersin.orgnih.gov
High-resolution mass spectrometry (HRMS), often coupled with LC (LC-HRMS), provides sub-ppm mass accuracy, which is critical for the identification of unknown compounds and for confirming the elemental composition of known metabolites. leeder-analytical.com Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique, often performed using a triple quadrupole mass spectrometer, is ideal for targeted quantification with high sensitivity, capable of reaching femtogram detection limits. leeder-analytical.comnih.gov Multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS for quantifying specific molecules like CoQ10 and its precursors, where specific precursor-to-product ion transitions are monitored. nih.gov
Table 1: Key Parameters in LC-MS/MS Quantification
| Parameter | Description | Typical Values/Settings |
|---|---|---|
| Ionization Mode | The method used to generate ions from the analyte. | Positive Electrospray Ionization (ESI) is common for CoQ10 and its precursors. nih.gov |
| Precursor Ion (m/z) | The mass-to-charge ratio of the intact molecule selected for fragmentation. | For CoQ10: m/z 881 [M+NH4]+ nih.gov |
| Product Ion (m/z) | The mass-to-charge ratio of a specific fragment ion generated from the precursor. | For CoQ10: m/z 197 nih.gov |
| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Example: 25 V nih.gov |
| Dwell Time | The time spent monitoring a specific MRM transition. | Example: 1 s nih.gov |
This table provides illustrative examples of LC-MS/MS parameters that would be optimized for the analysis of specific compounds in the CoQ10 pathway.
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
High-Performance Liquid Chromatography (HPLC) with Ultraviolet/Visible (UV/Vis) detection is a widely used and robust method for the quantification of this compound and related compounds. googleapis.comnih.gov This technique separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of light at a specific wavelength. chromatographyonline.com
HPLC-UV is often the method of choice for routine analysis due to its reliability, precision, and lower operational complexity compared to LC-MS. creative-proteomics.com It is particularly effective for quantifying compounds that possess a chromophore, such as the benzoquinone ring in CoQ10 and its precursors. hmdb.ca The selection of the detection wavelength is a critical step to ensure sensitivity and specificity. chromatographyonline.com For instance, a wavelength of 254 nm has been used for the determination of parabens, which are structurally related to the 4-hydroxybenzoate (B8730719) head group of this compound. iomcworld.org
The method's validation typically involves assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.goviomcworld.org For example, a developed HPLC-UV method for serotonin (B10506) analysis demonstrated excellent linearity over a specific concentration range, with high accuracy and precision. nih.gov Similarly, HPLC methods for parabens have shown low coefficients of variation, indicating good repeatability. iomcworld.org
Table 2: Example of HPLC Method Parameters
| Parameter | Description | Example Condition |
|---|---|---|
| Column | The stationary phase used for separation. | C18 column (e.g., 4.6 x 250 mm, 5 µm) nih.gov |
| Mobile Phase | The solvent system that carries the sample through the column. | Methanol:water (60:40 w/w) or other appropriate mixtures iomcworld.org |
| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min nih.gov |
| Detection Wavelength | The specific UV wavelength used for quantification. | 280 nm or 254 nm, depending on the analyte's maximum absorbance nih.goviomcworld.org |
| Injection Volume | The amount of sample introduced into the system. | 10 µL iomcworld.org |
This table illustrates typical parameters for an HPLC-UV method, which would be specifically optimized for the analysis of this compound.
Application of Radiotracer Techniques in Biosynthetic Studies
Radiotracer techniques have been fundamental in elucidating the biosynthetic pathway of CoQ10, including the formation of this compound. These methods involve the use of precursors labeled with radioactive isotopes, such as Carbon-14 (¹⁴C), to trace their incorporation into downstream metabolites.
Early research on CoQ biosynthesis successfully utilized [U-¹⁴C]-4-hydroxybenzoic acid to demonstrate its role as a canonical ring precursor for CoQ in a variety of organisms, including yeast and rats. nih.gov By feeding cells or organisms with the radiolabeled substrate and subsequently analyzing for the presence of the radiolabel in isolated CoQ, researchers could confirm the precursor-product relationship. nih.gov This approach was pivotal in establishing 4-hydroxybenzoic acid as the direct precursor to the benzoquinone ring of CoQ. nih.gov
While powerful for pathway elucidation, these techniques require specialized facilities for handling radioactive materials and are generally less common now for routine quantification compared to modern chromatographic methods. However, they remain an invaluable tool for discovering and confirming biosynthetic pathways.
Metabolomics Integration for Pathway Intermediates
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a comprehensive approach to understanding the CoQ10 biosynthetic pathway. nih.gov By employing techniques like LC-MS and GC-MS, untargeted metabolomics can identify and quantify a wide range of metabolites simultaneously, offering a snapshot of the cell's metabolic state. nih.gov
This systems-level view is particularly useful for identifying metabolic bottlenecks or unexpected accumulations of intermediates in engineered organisms or in disease states. researchgate.net For example, targeted metabolomics was applied to quantify precursors in an engineered E. coli strain designed for CoQ10 overproduction, helping to "de-bottleneck" the pathway and optimize carbon flow. researchgate.net Metabolomics analysis of Cereibacter azotoformans identified numerous small-molecule metabolites and revealed that the biosynthesis of certain amino acids might influence CoQ10 production. nih.gov
The integration of metabolomics data allows researchers to map the flow of metabolites through the CoQ10 pathway, including the conversion of 4-hydroxybenzoate to this compound and subsequent modification steps. researchgate.netresearchgate.net This can lead to the identification of new pathway intermediates or regulatory mechanisms. For instance, a recent study using ¹⁸O₂ labeling and metabolomics identified 4-hydroxymandelate (B1240059) as a previously unknown intermediate in CoQ10 biosynthesis in human cells. nih.gov
常见问题
Basic Research Questions
Q. What are the validated analytical methods for quantifying 3-Decaprenyl-4-hydroxybenzoate in biological samples?
- Methodology : High-performance liquid chromatography (HPLC) paired with UV-Vis detection is commonly used, with mobile phases optimized for phenolic compounds (e.g., acetonitrile/water with 0.1% formic acid). Calibration curves should be constructed using certified reference materials (CRMs) to ensure accuracy. For trace-level detection, LC-MS/MS with electrospray ionization (ESI) in negative ion mode is recommended, leveraging fragmentation patterns (e.g., m/z transitions) specific to the compound’s decaprenyl side chain .
- Data Validation : Include recovery rates (80–120%) and limits of detection (LOD < 0.1 µg/mL) in validation reports. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .
Q. How can researchers ensure the stability of this compound during experimental storage?
- Protocol : Store lyophilized samples at -80°C under inert gas (e.g., argon) to prevent oxidation. For dissolved samples, use amber vials with stabilizers like ascorbic acid (1 mM) to inhibit phenolic degradation. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to predict shelf life .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported bioactivity of this compound across studies?
- Contradiction Analysis : Discrepancies in antimicrobial or antioxidant activity may arise from variations in assay conditions (e.g., pH, temperature) or impurities in synthesized batches. Use orthogonal assays (e.g., broth microdilution for antimicrobial activity vs. DPPH radical scavenging for antioxidant capacity) to confirm bioactivity. Compare results against structurally analogous compounds (e.g., methyl-4-hydroxybenzoate) as internal controls .
- Statistical Approach : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity, microbial strain variability). Report effect sizes with 95% confidence intervals to contextualize significance .
Q. How can metabolic pathways of this compound be elucidated in Mycobacterium tuberculosis?
- Isotopic Labeling : Use -labeled 4-hydroxybenzoate precursors in tracer studies to track incorporation into decaprenyl-phosphorylated intermediates. Combine with gene knockout models (e.g., ubiA mutants) to confirm enzymatic steps in menaquinone biosynthesis .
- Omics Integration : Pair metabolomics (LC-MS) with transcriptomics (RNA-seq) to map temporal changes in pathway gene expression under varying redox conditions .
Handling Contradictions in Research
- Case Example : If one study reports bacteriostatic activity while another finds no effect, evaluate differences in bacterial membrane composition or efflux pump expression. Use isogenic strains (e.g., M. smegmatis vs. M. tuberculosis) to test specificity .
- Ethical Data Reporting : Disclose batch-to-batch purity variations (e.g., via certificates of analysis) and align with FAIR data principles to enable reproducibility .
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
